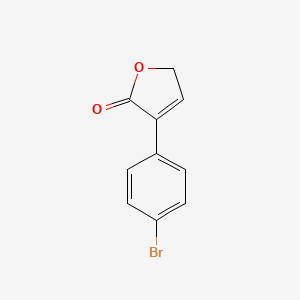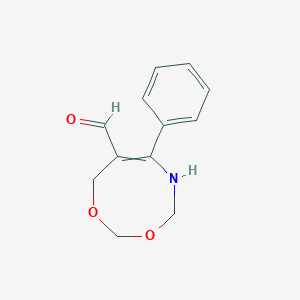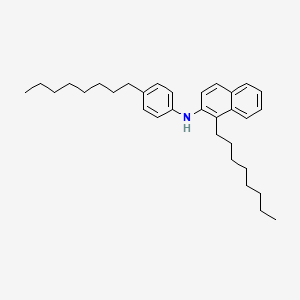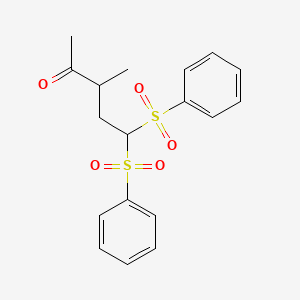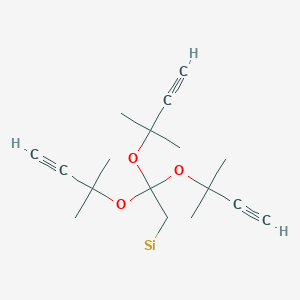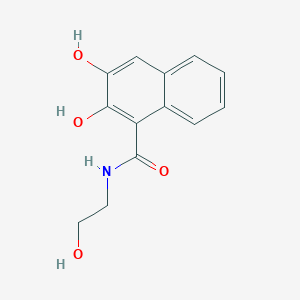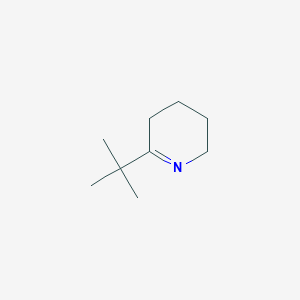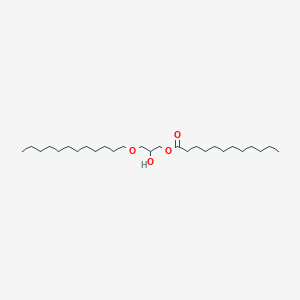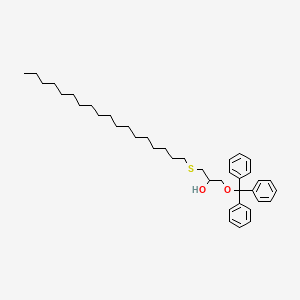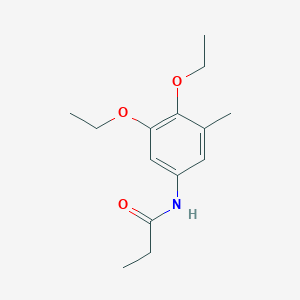
N-(3,4-Diethoxy-5-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Diethoxy-5-methylphenyl)propanamide is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide group attached to a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Diethoxy-5-methylphenyl)propanamide typically involves the reaction of 3,4-diethoxy-5-methylbenzoic acid with propanamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.
化学反応の分析
Types of Reactions
N-(3,4-Diethoxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
N-(3,4-Diethoxy-5-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(3,4-Dimethoxyphenyl)propanamide
- N-(3,4-Diethoxyphenyl)propanamide
- N-(3,4-Dimethylphenyl)propanamide
Uniqueness
N-(3,4-Diethoxy-5-methylphenyl)propanamide is unique due to the presence of both ethoxy and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
特性
CAS番号 |
90257-13-9 |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC名 |
N-(3,4-diethoxy-5-methylphenyl)propanamide |
InChI |
InChI=1S/C14H21NO3/c1-5-13(16)15-11-8-10(4)14(18-7-3)12(9-11)17-6-2/h8-9H,5-7H2,1-4H3,(H,15,16) |
InChIキー |
GARXIKCQCQGZGO-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=CC(=C(C(=C1)C)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2a-Dihydro-1H-cyclobuta[a]indene](/img/structure/B14363448.png)

![[2-(Acetyloxy)-5-bromo-3-methoxyphenyl]methanediyl diacetate](/img/structure/B14363466.png)
![7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B14363467.png)
![2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate](/img/structure/B14363469.png)
